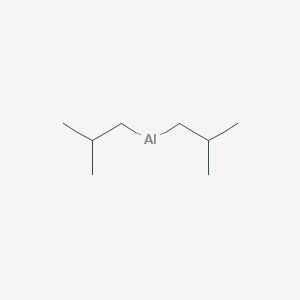

Aluminum, hydrobis(2-methylpropyl)-

Descripción general

Descripción

Se ha investigado principalmente por su potencial en el tratamiento de la enfermedad por reflujo gastroesofágico (ERGE) mejorando la función del esfínter esofágico inferior . Además, AZD3355 ha mostrado promesa en el tratamiento de la esteatohepatitis no alcohólica (NASH), una enfermedad hepática grave .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para AZD3355 no se detallan ampliamente en las fuentes disponibles públicamente. Se sabe que AZD3355 es una molécula pequeña desarrollada por AstraZeneca . Los métodos de producción industrial normalmente implicarían la optimización de la síntesis para la producción a gran escala, asegurando un alto rendimiento y pureza, y cumpliendo con las normas reglamentarias.

Análisis De Reacciones Químicas

AZD3355 experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con los receptores GABAB. Es un agonista potente y selectivo para estos receptores, con una EC50 de 8.6 nM para los receptores GABAB recombinantes humanos . La afinidad del compuesto por los receptores GABAB y GABAA de rata se ha medido por desplazamiento de la unión de [3H]GABA en membranas cerebrales, con valores de Ki de 5.1 nM y 1.4 μM, respectivamente . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ensayos de unión y estudios de activación de receptores.

Aplicaciones Científicas De Investigación

Synthesis Applications

Aluminum, hydrobis(2-methylpropyl)- is primarily used as a reducing agent in organic chemistry. Its applications include:

- Synthesis of α-acetoxy ethers : This process involves the reduction and subsequent acetylation of esters, showcasing its utility in producing complex organic molecules .

- Formation of organometallic compounds : It acts as a precursor to various organometallic compounds that are crucial in synthetic pathways .

Polymerization Catalyst

One of the prominent applications of aluminum, hydrobis(2-methylpropyl)- is as a co-catalyst in polymerization reactions:

- Co-catalyst for polyethylene production : It is used in conjunction with other catalysts to facilitate the polymerization of isoprene and other monomers, enhancing the efficiency and yield of the polymerization process .

- Catalysis in pharmaceutical and fine chemical synthesis : Its role as a catalyst extends to the synthesis of pharmaceuticals and fine chemicals, where it aids in creating specific functional groups and structures .

Case Studies

In another investigation, aluminum, hydrobis(2-methylpropyl)- was employed to synthesize α-acetoxy ethers from esters. The reaction conditions were optimized to maximize yield and selectivity.

| Reaction Conditions | Value |

|---|---|

| Ester Type | Ethyl acetate |

| Reducing Agent | Aluminum, hydrobis(2-methylpropyl)- |

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Yield | 85% |

Environmental Considerations

Given its classification as a hazardous substance, handling aluminum, hydrobis(2-methylpropyl)- requires adherence to safety regulations. The Environmental Protection Authority has approved its use under strict guidelines to mitigate risks associated with its pyrophoric nature and potential environmental impact .

Mecanismo De Acción

AZD3355 ejerce sus efectos actuando como un agonista selectivo para los receptores GABAB. Estos receptores participan en varios procesos fisiológicos, incluida la modulación de la liberación de neurotransmisores y la regulación del tono muscular en el tracto gastrointestinal . Al activar los receptores GABAB, AZD3355 reduce las TLESR, mejorando así la función del esfínter esofágico inferior y reduciendo los episodios de reflujo . En el contexto de la NASH, AZD3355 reduce los nodos reguladores clave como las quinasas Myc, MAP y ERK, lo que lleva a una reducción de la fibrosis y la inflamación .

Comparación Con Compuestos Similares

AZD3355 es único en su agonismo selectivo para los receptores GABAB, lo que lo distingue de otros compuestos utilizados para tratar la ERGE y la NASH. Compuestos similares incluyen otros agonistas de los receptores GABAB, como el baclofeno y el GABOB (ácido gamma-amino-beta-hidroxibutírico). La alta selectividad y potencia de AZD3355 lo convierten en una opción de tratamiento más específica y potencialmente efectiva .

Actividad Biológica

Aluminum, hydrobis(2-methylpropyl)-, also known as diisobutylaluminum hydride (DBAH), is an organoaluminum compound widely used in organic synthesis as a reducing agent. Understanding its biological activity is crucial due to its potential health implications and environmental effects. This article synthesizes available research findings, case studies, and data on the biological effects of this compound.

Aluminum compounds, including DBAH, exhibit unique properties that influence their biological activity. The compound is known for its reactivity and ability to form various complexes in biological systems. Key mechanisms through which aluminum exerts its biological effects include:

- Estrogenic Activity : Aluminum can act as a xenoestrogen, potentially influencing estrogen receptor pathways. Studies suggest that it may increase the expression of estrogen-related genes, contributing to breast cancer progression, although a definitive link remains unestablished .

- Neurotoxicity : Aluminum's neurotoxic effects are attributed to several mechanisms:

- Inflammatory Responses : DBAH has been shown to activate inflammasomes, specifically the NLRP3 inflammasome, which plays a critical role in innate immunity and inflammation. This activation can lead to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .

Biological Activity Data

The following table summarizes key biological activities and effects associated with aluminum, hydrobis(2-methylpropyl)-:

Case Study 1: Neurobehavioral Effects

A study investigated the neurobehavioral effects of aluminum exposure in animal models. Results indicated that chronic exposure led to significant cognitive deficits and alterations in neurotransmitter levels, particularly affecting cholinergic systems. This aligns with findings that aluminum can disrupt synaptic function and neuronal integrity .

Case Study 2: Estrogenic Activity in Breast Tissue

Research has shown that aluminum exposure may enhance estrogen receptor activity in breast tissue cultures. While some studies have suggested a correlation with breast cancer risk, comprehensive epidemiological evidence remains inconclusive. This underscores the need for further research into aluminum's role as a potential endocrine disruptor .

Propiedades

InChI |

InChI=1S/2C4H9.Al/c2*1-4(2)3;/h2*4H,1H2,2-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPUZPBQZHNSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al]CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1191-15-7 | |

| Record name | Aluminum, hydrobis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.